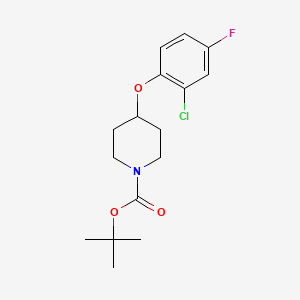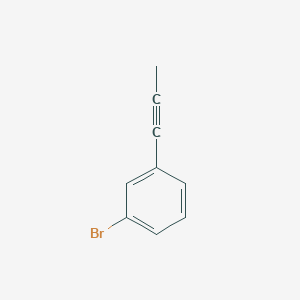
1-Bromo-3-(prop-1-yn-1-yl)benzene
Vue d'ensemble
Description
1-Bromo-3-(prop-1-yn-1-yl)benzene, also known as BPPB, is a type of organobromine compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 154-155°C and is soluble in most organic solvents. BPPB has been used in numerous laboratory experiments, such as organic synthesis, drug synthesis, and material science.
Applications De Recherche Scientifique
Supramolecular Chemistry
Benzene derivatives, such as Benzene-1,3,5-tricarboxamide (BTA), have been identified as significant in various scientific fields, including supramolecular chemistry. BTAs are recognized for their simple structure, accessibility, and comprehensive understanding of their supramolecular self-assembly behaviors. These properties make them a versatile building block for applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold H-bonding, and their multivalent nature drives applications in the biomedical field. The adaptable nature of BTAs like 1-Bromo-3-(prop-1-yn-1-yl)benzene suggests a bright future for their use in various scientific applications (Cantekin, de Greef, & Palmans, 2012).
Synthesis of Antidepressant Compounds
1-Bromo-3-(prop-1-yn-1-yl)benzene derivatives have been utilized in the synthesis of new antidepressants. A study described the chemical synthesis and pharmacological evaluation of new 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives as antidepressants. The structures of these compounds were elucidated using various spectroscopic techniques, and their antidepressant-like effects were assessed in experimental models. Significant antidepressant-like effects were shown for certain compounds, indicating the potential use of 1-Bromo-3-(prop-1-yn-1-yl)benzene derivatives in the development of new antidepressant drugs (Köksal & Bilge, 2007).
Therapeutic Applications
Studies have also explored the therapeutic applications of bromo derivatives related to 1-Bromo-3-(prop-1-yn-1-yl)benzene. For instance, a study tested propenamine derivatives in mice experimentally infected with Trypanosoma cruzi. A specific bromo derivative displayed remarkable activity against T. cruzi infection, suggesting the potential of these derivatives as chemotherapeutic agents for Chagas' disease, highlighting the potential medical applications of compounds related to 1-Bromo-3-(prop-1-yn-1-yl)benzene in treating infectious diseases (Pereira, de Castro, & Durán, 1998).
Propriétés
IUPAC Name |
1-bromo-3-prop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPQRPGSNUBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739968 | |
| Record name | 1-Bromo-3-(prop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(prop-1-yn-1-yl)benzene | |
CAS RN |
66952-36-1 | |
| Record name | 1-Bromo-3-(prop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

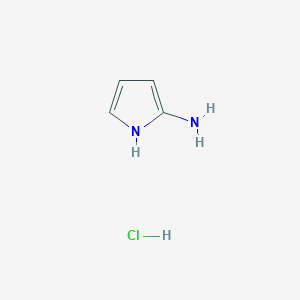
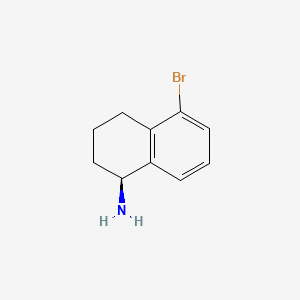
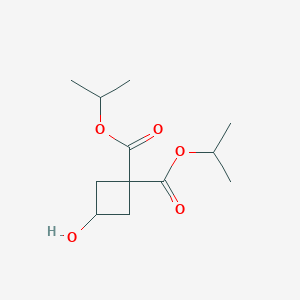
![n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine](/img/structure/B1404244.png)
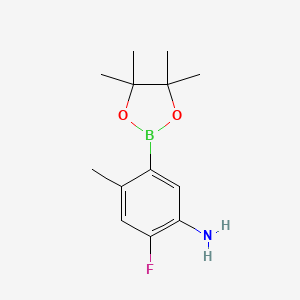
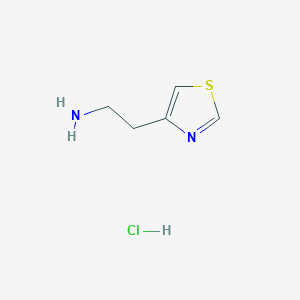
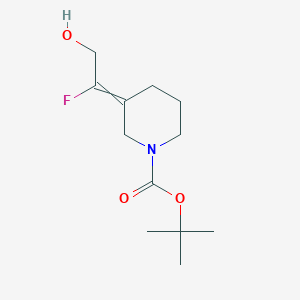
![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)
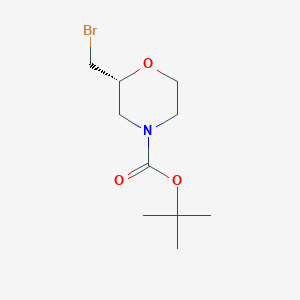
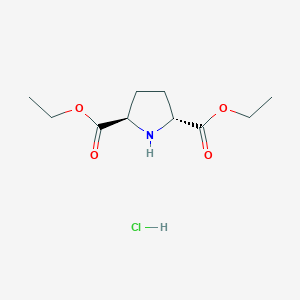
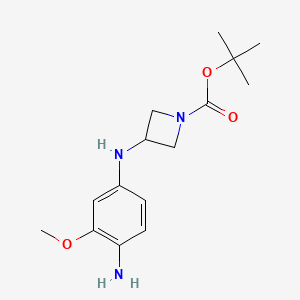
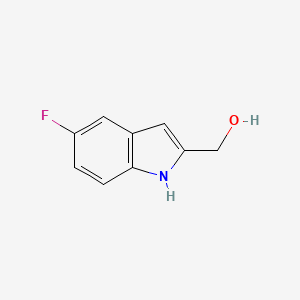
![3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine](/img/structure/B1404261.png)
